2-Fluoro-2-(3-(methylthio)phenyl)propan-1-ol
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Overview
Description
2-Fluoro-2-(3-(methylthio)phenyl)propan-1-ol is an organic compound that belongs to the class of alcohols It features a fluorine atom and a methylthio group attached to a phenyl ring, with a hydroxyl group on the propan-1-ol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-(3-(methylthio)phenyl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of 3-(methylthio)benzaldehyde with a fluorinating agent, followed by reduction to yield the desired alcohol. The reaction conditions typically include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-2-(3-(methylthio)phenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine or methylthio groups.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: 2-Fluoro-2-(3-(methylthio)phenyl)propan-1-one.
Reduction: 2-(3-(Methylthio)phenyl)propan-1-ol.
Substitution: 2-(3-(Methylthio)phenyl)propan-1-ol derivatives with various substituents replacing the fluorine atom.
Scientific Research Applications
2-Fluoro-2-(3-(methylthio)phenyl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Fluoro-2-(3-(methylthio)phenyl)propan-1-ol exerts its effects involves interactions with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds, while the methylthio group can participate in hydrophobic interactions. These properties influence the compound’s binding affinity and reactivity with various enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-2-(3-(methylthio)phenyl)ethanol
- 2-Fluoro-2-(3-(methylthio)phenyl)butan-1-ol
- 2-Fluoro-2-(3-(methylthio)phenyl)pentan-1-ol
Uniqueness
Compared to similar compounds, 2-Fluoro-2-(3-(methylthio)phenyl)propan-1-ol has a unique combination of a fluorine atom and a methylthio group, which imparts distinct chemical properties. The presence of the fluorine atom increases the compound’s stability and reactivity, making it a valuable intermediate in various chemical reactions.
Properties
Molecular Formula |
C10H13FOS |
---|---|
Molecular Weight |
200.27 g/mol |
IUPAC Name |
2-fluoro-2-(3-methylsulfanylphenyl)propan-1-ol |
InChI |
InChI=1S/C10H13FOS/c1-10(11,7-12)8-4-3-5-9(6-8)13-2/h3-6,12H,7H2,1-2H3 |
InChI Key |
SJKGFJRFPARDGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)(C1=CC(=CC=C1)SC)F |
Origin of Product |
United States |
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